Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported . The synthesis begins with the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
The reaction of similar compounds is mediated by CuI and NaHCO3 in acetonitrile . Furthermore, diselenide synthesized was transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by elemental analysis and various spectroscopic techniques . The molecular formula of “Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate” is C18H14N2O5S and its molecular weight is 370.38.Scientific Research Applications
- Antitumor Activity : Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate has been evaluated for its antitumor potential. Some derivatives of this compound exhibit potent growth inhibition against human cancer cell lines, with IC50 values generally below 5 μM .
- Antifungal Properties : By converting this compound to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides, researchers have screened it for antifungal activity .
- Lead (Pb2+) Sensor : A thin layer of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate was deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF). This setup enabled reliable electrochemical detection of the carcinogenic heavy metal ion, lead (Pb2+) .
- The crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate (a related compound) has been determined. It is monoclinic, with specific crystallographic data, including atomic coordinates and displacement parameters .
- Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate can be synthesized through specific reactions. For instance, 3,4-(Methylenedioxy)phenol and 4-(dimethylamino)-pyridine react with naproxen acylchloride in dry tetrahydrofuran to yield this compound .
Medicinal Chemistry and Drug Development
Electrochemical Sensing and Heavy Metal Detection
Crystallography and Structural Studies
Organic Synthesis and Reaction Mechanisms
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets leading to a range of biological activities . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as solubility and stability in various solvents may play a role .
Future Directions
The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research may focus on exploring the potential applications of these compounds in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
properties
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-23-17(22)11-3-4-12-15(8-11)26-18(19-12)20-16(21)7-10-2-5-13-14(6-10)25-9-24-13/h2-6,8H,7,9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJOYSVWNOTGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate |
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